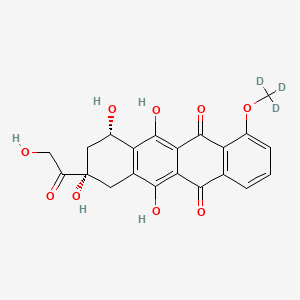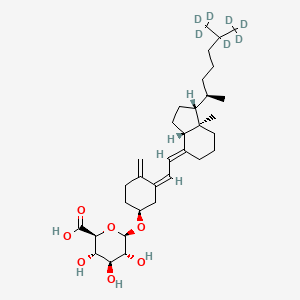
Vitamin D3 beta-D-glucuronide-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vitamin D3 beta-D-glucuronide-d7 is a labeled analog of Vitamin D3, also known as cholecalciferol. It is a biochemical compound used primarily in research settings. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various analytical and research purposes .
準備方法
The synthesis of Vitamin D3 beta-D-glucuronide-d7 involves several steps, including the introduction of deuterium atoms into the Vitamin D3 molecule. The synthetic route typically starts with cholecalciferol, which undergoes glucuronidation to form the glucuronide conjugate. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of deuterium atoms . Industrial production methods may vary, but they generally follow similar principles, ensuring the high purity and stability of the final product.
化学反応の分析
Vitamin D3 beta-D-glucuronide-d7 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the removal of specific functional groups .
科学的研究の応用
Vitamin D3 beta-D-glucuronide-d7 has a wide range of scientific research applications. In chemistry, it is used as a stable isotope-labeled compound for tracing and quantification studies. In biology and medicine, it serves as a tool for studying the metabolism and function of Vitamin D3, particularly in the context of bone health, immune function, and cardiovascular health . Additionally, it is used in the development of new therapeutic agents and in the investigation of the molecular mechanisms underlying various diseases .
作用機序
The mechanism of action of Vitamin D3 beta-D-glucuronide-d7 involves its interaction with the Vitamin D receptor (VDR). Upon binding to VDR, the compound modulates the expression of various genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation. The molecular targets and pathways involved include the regulation of calcium absorption in the gut, modulation of immune cell activity, and influence on bone mineralization .
類似化合物との比較
Vitamin D3 beta-D-glucuronide-d7 is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for specific research applications. Similar compounds include Vitamin D3 (cholecalciferol), Vitamin D2 (ergocalciferol), and other glucuronide conjugates of Vitamin D3. Compared to these compounds, this compound offers advantages in terms of stability and traceability in analytical studies .
特性
分子式 |
C33H52O7 |
|---|---|
分子量 |
567.8 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H52O7/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-33(25,26)5)12-13-23-18-24(14-11-20(23)3)39-32-29(36)27(34)28(35)30(40-32)31(37)38/h12-13,19,21,24-30,32,34-36H,3,6-11,14-18H2,1-2,4-5H3,(H,37,38)/b22-12+,23-13-/t21-,24+,25-,26+,27+,28+,29-,30+,32-,33-/m1/s1/i1D3,2D3,19D |
InChIキー |
HSMHKPFJPOTDCW-PAPHHEQCSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C)C([2H])([2H])[2H] |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide](/img/structure/B12413214.png)
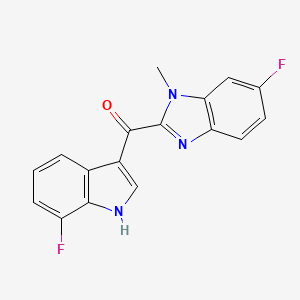
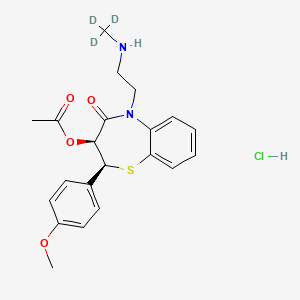
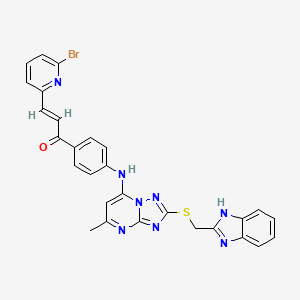
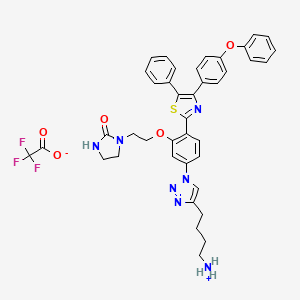



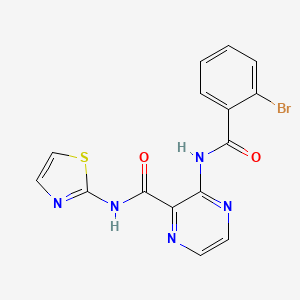
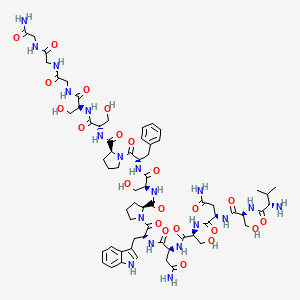
![(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12413266.png)


